molecular formula C8H16O5S B016013 (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 56245-60-4

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B016013
CAS RN: 56245-60-4
M. Wt: 224.28 g/mol
InChI Key: CHAHFVCHPSPXOE-HNEXDWKRSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step chemical processes that enable the precise assembly of the molecular structure. For instance, a related compound, synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene, showcases a methodological approach where undesired isomers are avoided, highlighting the intricacy of synthesizing such molecules (Liu, Da Li, Lu, & Miao, 2008).

Molecular Structure Analysis

The molecular structure of organic compounds is foundational to understanding their chemical behavior. Techniques such as NMR and X-ray crystallography provide insights into the arrangement of atoms within the molecule, which is crucial for predicting reactivity and interactions with other molecules. An example of structural elucidation can be seen in the synthesis and characterization of Schiff base derivatives, where NMR and X-ray diffraction were utilized to confirm molecular structures (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).

Chemical Reactions and Properties

Chemical properties are influenced by the molecular structure of a compound. The reactivity of a molecule with different reagents, under various conditions, forms the basis of its chemical behavior. For instance, the synthesis of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and its reactions with iodine and the formation of complexes with Ru(II), Cu(I), and Hg(II) demonstrate the versatility and reactivity of such molecules (Singh, Kadarkaraisamy, Mishra, Sooriyakumar, Drake, Hursthouse, Light, & Jasinski, 2001).

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • A related compound was synthesized through a Koenigs-Knorr reaction, highlighting its relevance in organic synthesis and chemical modification techniques (Mönch et al., 2013).
    • The use of tetrahydropyrones in diversity-oriented synthesis shows the compound's role in accessing structurally diverse compounds for biological screening, indicating its utility in drug discovery and development (Zaware et al., 2011).
  • Biological and Medical Research:

    • The isolated compound "(2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol" was characterized using NMR spectroscopy, indicating its relevance in structural biology and medicinal chemistry (Bennett & Murphy, 2020).
    • An eco-friendly method for synthesizing novel 3-pyrazolyl-4H-1,2,4-triazoles using a catalyst based on amino glucose-functionalized silica-coated nanoparticles demonstrates the compound's potential in green chemistry and environmentally friendly synthesis methods (Nikpassand & Jafari Farshami, 2020).
  • Pharmaceutical Applications:

    • Compound 6g, derived from a related structure, showed potent dual inhibitory activities in a rat oral glucose tolerance test, indicating its potential use in pharmaceuticals, especially in the treatment of diabetes (Xu et al., 2020).
    • The synthesis of C-aryl glucoside SGLT2 inhibitors from related compounds implies its role in the development of new treatments for diseases like diabetes (Liu et al., 2008).
  • Material Science:

    • In a study, the compound was used in the synthesis of novel bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes, showcasing its application in material science and nanotechnology (Aghazadeh & Nikpassand, 2019).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or use of this compound.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHFVCHPSPXOE-HNEXDWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440378
Record name Ethyl 1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

56245-60-4
Record name Ethyl 1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-thio-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
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(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Citations

For This Compound
2
Citations
M Calosso - 2010 - papyrus.bib.umontreal.ca
Dans cet ouvrage sera décrite la synthèse de nouveaux analogues du sialyl Lewis X (sLex). A cet effet, nous avons préparé une librairie d’analogues synthétisée à partir d’une …
Number of citations: 1 papyrus.bib.umontreal.ca
A Belouin - 2018 - papyrus.bib.umontreal.ca
Les sélectines E et P sont des cibles thérapeutiques importantes pour traiter les maladies inflammatoires. En effet, elles jouent un rôle clé dans le recrutement de leucocytes au site d’…
Number of citations: 3 papyrus.bib.umontreal.ca

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